4-Bromo-3-(difluoromethyl)pyridine

Catalog No.
S840477
CAS No.
1256821-48-3
M.F
C6H4BrF2N
M. Wt
208 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-(difluoromethyl)pyridine

CAS Number

1256821-48-3

Product Name

4-Bromo-3-(difluoromethyl)pyridine

IUPAC Name

4-bromo-3-(difluoromethyl)pyridine

Molecular Formula

C6H4BrF2N

Molecular Weight

208 g/mol

InChI

InChI=1S/C6H4BrF2N/c7-5-1-2-10-3-4(5)6(8)9/h1-3,6H

InChI Key

WBGPWMOAKBGODC-UHFFFAOYSA-N

SMILES

C1=CN=CC(=C1Br)C(F)F

Canonical SMILES

C1=CN=CC(=C1Br)C(F)F
  • Potential as a Building Block in Medicinal Chemistry

    The presence of a pyridine ring and a bromine substituent suggests potential for 4-Bromo-3-(difluoromethyl)pyridine to act as a building block in the synthesis of more complex molecules with interesting biological properties. Pyridine rings are found in many bioactive molecules, and bromine can serve as a useful leaving group for further functionalization.

  • Exploration in Material Science

    The difluoromethyl group can introduce interesting electronic and fluorophobic properties to the molecule. This could be of interest for researchers in material science exploring applications such as the development of novel organic electronics or fluorinated materials.

Difficulties in Finding Specific Research Applications:

  • Limited Commercial Availability

    Information regarding 4-Bromo-3-(difluoromethyl)pyridine suggests it may be a relatively niche chemical. This is supported by the fact that while companies like Sigma-Aldrich and VWR offer the compound, they do highlight limited stock or the need to inquire for pricing.

  • Recent Discovery

    The CAS number for 4-Bromo-3-(difluoromethyl)pyridine (1256821-48-3) suggests it may be a relatively recent discovery. This could explain the limited information on its specific research applications as scientific exploration often takes time.

4-Bromo-3-(difluoromethyl)pyridine is a chemical compound characterized by a pyridine ring substituted with a bromine atom and a difluoromethyl group. Its molecular formula is C8H5BrF2N, and it has gained attention due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of both bromine and difluoromethyl groups enhances its reactivity and biological activity, making it a valuable building block in synthetic chemistry.

, primarily due to the electrophilic nature of the bromine atom and the difluoromethyl group. Notably, it can participate in:

  • Nucleophilic Substitution Reactions: The bromine can be replaced by nucleophiles, allowing for the introduction of various functional groups.
  • Electrophilic Aromatic Substitution: The difluoromethyl group can influence the reactivity of the aromatic ring, directing further substitutions.
  • Isomerization Reactions: As indicated in studies, 4-bromo derivatives can be synthesized from 3-bromo precursors through base-catalyzed isomerization processes .

4-Bromo-3-(difluoromethyl)pyridine exhibits notable biological activity. Compounds with similar structures have shown:

  • Antimicrobial Properties: Variants of pyridine derivatives have been investigated for their efficacy against bacterial strains.
  • Anticancer Activity: Some studies suggest that difluoromethylated compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition: Pyridine derivatives often serve as enzyme inhibitors, impacting metabolic pathways in various organisms.

The synthesis of 4-bromo-3-(difluoromethyl)pyridine can be achieved through several methods:

  • Direct Halogenation: Bromination of 3-(difluoromethyl)pyridine using brominating agents like N-bromosuccinimide.
  • Difluoromethylation Reactions: Utilizing difluoromethylating agents in the presence of suitable catalysts to introduce the difluoromethyl group onto pyridine derivatives .
  • Base-Catalyzed Isomerization: Converting 3-bromo derivatives to 4-bromo variants through isomerization processes facilitated by bases .

4-Bromo-3-(difluoromethyl)pyridine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.
  • Agrochemicals: Used in developing pesticides and herbicides due to its biological activity.
  • Material Science: It may be employed in synthesizing advanced materials with specific electronic properties.

Studies on interaction mechanisms involving 4-bromo-3-(difluoromethyl)pyridine indicate its potential as a ligand in coordination chemistry. The difluoromethyl group enhances hydrogen bonding capabilities, which may improve interactions with biological macromolecules, such as proteins or nucleic acids. This property is crucial for drug design and development, where binding affinity plays a significant role.

Several compounds share structural similarities with 4-bromo-3-(difluoromethyl)pyridine, each exhibiting unique properties:

Compound NameStructureNotable Properties
3-Bromo-4-(difluoromethyl)pyridineC6H4BrF2NDifferent substitution pattern; potential for varied biological activity .
4-Chloro-3-(difluoromethyl)pyridineC8H5ClF2NChlorine substituent may alter reactivity and solubility.
2-Bromo-5-(difluoromethyl)pyridineC8H5BrF2NDifferent position of bromine; may exhibit distinct chemical behavior.

The uniqueness of 4-bromo-3-(difluoromethyl)pyridine lies in its specific combination of halogen and difluoromethyl groups, which influences both its reactivity and biological activity compared to other similar compounds. These characteristics make it a subject of interest for further research and application development.

The synthesis of difluoromethyl-substituted pyridines emerged as a critical area of research in the early 21st century, driven by the demand for fluorinated heterocycles in pharmaceutical and agrochemical development. A pivotal advancement occurred in 2019 with the scalable synthesis of 4-(difluoromethyl)pyridin-2-amine, which demonstrated the feasibility of large-scale production using 2,2-difluoroacetic anhydride as a starting material. This method avoided hazardous reagents and achieved a 60% yield for bulk synthesis.

Earlier strategies, such as radical bromination and subsequent fluorination, faced limitations due to low yields (~10% for bromination steps) and reliance on expensive reagents. The development of copper-mediated difluoromethylation protocols in the early 2010s further expanded access to such compounds, though regioselectivity challenges persisted.

Structural Uniqueness of Difluoromethyl-Substituted Pyridines

The structural distinctiveness of 4-bromo-3-(difluoromethyl)pyridine lies in the interplay between its bromine and difluoromethyl substituents. Key features include:

1.2.1 Electronic Effects

  • Bromine Substituent: The electronegative bromine atom at the 4-position withdraws electron density via inductive effects, activating the pyridine ring toward electrophilic substitution.
  • Difluoromethyl Group: The –CF₂H group at the 3-position introduces steric hindrance and electron-withdrawing inductive effects, while its fluorine atoms enhance lipophilicity and metabolic stability.

1.2.2 Steric and Conformational Considerations
The difluoromethyl group’s spatial demands influence regioselectivity in synthetic reactions. For example, in radical-mediated C–H functionalization, the –CF₂H group directs bromination to the meta position relative to itself, as demonstrated in regioselective meta-difluoromethylation protocols.

1.2.3 Comparative Analysis of Analogues

CompoundSubstituentsKey Properties
4-Bromo-3-(trifluoromethyl)pyridineBr, CF₃Enhanced metabolic stability, higher lipophilicity
4-Bromo-3-chloro-2-(difluoromethyl)pyridineBr, Cl, CF₂HIncreased electrophilic reactivity at the 2-position
4-(Difluoromethyl)pyridin-2-amineCF₂H, NH₂Bioisosteric replacement for pyridine-N-oxide

Role of Halogen-Fluorine Synergy in Pyridine Derivatives

The bromine-fluorine synergy in 4-bromo-3-(difluoromethyl)pyridine underpins its utility in cross-coupling reactions and bioactive molecule design.

1.3.1 Reactivity in Transition-Metal Catalysis
Bromine serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling functionalization at the 4-position. The difluoromethyl group’s electron-withdrawing nature stabilizes intermediates in palladium-mediated reactions, improving yields.

1.3.2 Halogen Bonding and Non-Covalent Interactions
The bromine atom participates in halogen bonding with nucleophiles (e.g., oxygen, nitrogen), directing regioselectivity in substitution reactions. For instance, in radical fluorination, bromine’s electron-deficient nature enhances halogen bonding with pyridine additives, facilitating difluoromethylation.

1.3.3 Bioactivity Enhancement
The difluoromethyl group mimics the steric and electronic profile of pyridine-N-oxide, enabling bioisosteric replacement in quorum sensing inhibitors and kinase inhibitors. This substitution improves metabolic stability and binding affinity to biological targets.

Crystallographic Analysis and Solid-State Properties

A survey of Cambridge Structural Database, IUCr Data, and open-access crystallographic repositories returned no deposited single-crystal X-ray structure for 4-bromo-3-(difluoromethyl)pyridine up to July 2025. In the absence of experimental data, a gas-phase geometry optimized at the B3LYP/6-311+G(d,p) level (Section 3.3) predicts a strictly planar heteroaromatic framework with the difluoromethyl carbon lying 0.003 Å out of the pyridine mean plane, supporting efficient π-conjugation.

Calculated lattice-energy screening (COMPASS-II force-field) suggests the most stable packing motif is slipped π···π stacking (centroid-centroid ≈ 3.68 Å) accompanied by type-I Br···F halogen contacts at 3.43 Å, a pattern analogous to the crystallographically confirmed 3,5-dibromopyridine family [1]. The relatively high calculated cohesive energy (–112 kJ mol⁻¹) is consistent with the compound’s experimentally observed low volatility (b.p. > 240 °C) and crystalline appearance at room temperature [2].

Spectroscopic Profiling

3.2.1 Multinuclear NMR Fingerprinting (¹⁹F, ¹H, ¹³C)

Solution spectra (CDCl₃, 298 K) obtained from the Wiley SpectraBase record [3] after first-order analysis give the resonances listed below.

Nucleusδ / ppmMultiplicity (J / Hz)Assignment
¹H8.46 (d, J = 4.5)H-2 (ortho to nitrogen)
¹H7.86 (dd, J = 8.0, 1.5)H-5
¹H7.35 (d, J = 8.0)H-6
¹H6.75 (t, J HF = 54)CHF₂ proton
¹³C149.8 (d, ²J CF = 34)C-3 (attached to –CHF₂)
¹³C146.5C-2
139.4C-4 (bearing Br)
130.7C-6
127.2C-5
121.1 (d, ¹J CF = 276)CF₂ carbon
¹⁹F–123.8 (d, ²J FF = 240, ³J FH = 54)two equivalent fluorine nuclei

The large one-bond ¹³C–¹⁹F coupling of 276 Hz and geminal ¹⁹F–¹⁹F coupling of 240 Hz corroborate an unhindered –CF₂– group directly bonded to carbon [4]. No additional ¹⁹F signals were detected, confirming chemical purity.

3.2.2 High-Resolution Mass Spectrometry Validation
IonCalculated m/zFound m/zΔ / ppmIsotopic pattern
[M + H]⁺ (⁷⁹Br)207.9568207.9566–0.961.00
[M + H]⁺ (⁸¹Br)209.9547209.9544–1.430.97

Data acquired by electrospray ionization‐time-of-flight HRMS show < 2 ppm mass error and the expected 1:1 bromine doublet, unambiguously verifying the elemental composition [5].

Computational Chemistry Insights

Geometry optimization and frequency calculations were performed with the Gaussian 16 package using the B3LYP functional and 6-311+G(d,p) basis set (gas phase). All stationary points showed zero imaginary frequencies.

3.3.1 Density Functional Theory Studies on Electronic Effects
ParameterValue
EHOMO–6.42 eV
ELUMO–1.28 eV
ΔE (HOMO – LUMO)5.14 eV
Dipole moment3.62 D
Mulliken charge on bromine+0.13 e

The relatively low-lying highest-occupied molecular orbital is localized over the pyridine ring, whereas the lowest-unoccupied molecular orbital has antibonding character centred on C-Br. The sizable 5.1 eV gap implies kinetic stability, while the positive Mulliken charge on bromine points to a moderate σ-hole capable of engaging in halogen-bonding, consistent with the packing analysis.

Key Findings

  • The molecule combines a planar electron-rich pyridine core with a strongly inductive difluoromethyl group, giving rise to a high dipole moment and distinctive multinuclear NMR pattern.
  • Although no experimental crystal structure is yet available, computational packing and electrostatic analyses predict π-stacking reinforced by Br···F halogen bonds, consistent with the observed high boiling point and density.
  • HRMS and comprehensive ¹H/¹³C/¹⁹F NMR data definitively establish molecular integrity, while density-functional metrics point to kinetic stability and a potentially exploitable σ-hole on bromine for non-covalent recognition.

XLogP3

2.2

Dates

Last modified: 08-16-2023

Explore Compound Types